(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine
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Overview
Description
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a benzyl group and a fluorine atom, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as pyrrolidine and benzyl chloride.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques using chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing chiral catalysts to achieve enantioselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-Benzyl-4-methylpyrrolidin-3-amine: Similar structure but with a methyl group instead of fluorine.
(3R,4R)-1-Benzyl-4-hydroxypyrrolidin-3-amine: Contains a hydroxyl group instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
Chirality: The chiral centers contribute to its enantioselectivity in biological and chemical processes.
This detailed article provides a comprehensive overview of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H15FN2 |
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Molecular Weight |
194.25 g/mol |
IUPAC Name |
(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-amine |
InChI |
InChI=1S/C11H15FN2/c12-10-7-14(8-11(10)13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2/t10-,11-/m1/s1 |
InChI Key |
ABZJTBIFOXKWPB-GHMZBOCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)F)N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)F)N |
Origin of Product |
United States |
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